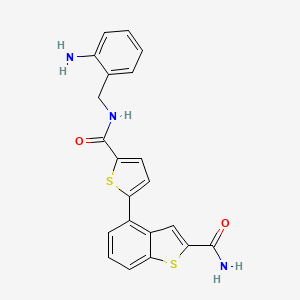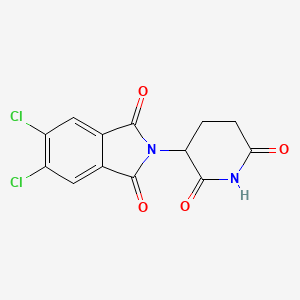![molecular formula C12H17N5O4 B12410669 (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol is a nucleoside analog. It is structurally related to naturally occurring nucleosides and plays a significant role in various biochemical processes. This compound is known for its applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol typically involves the coupling of a purine base with a sugar moiety. The process often starts with the protection of hydroxyl groups on the sugar, followed by the introduction of the purine base through glycosylation reactions. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include modified nucleosides with altered functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study nucleic acid interactions and enzyme mechanisms. It helps in understanding the role of nucleosides in cellular processes and genetic regulation.
Medicine
Medically, the compound is employed in the development of antiviral and anticancer drugs. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation, making it a valuable tool in therapeutic interventions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and diagnostic reagents. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases. By mimicking natural nucleosides, it competes with them for incorporation into the growing nucleic acid chains, leading to chain termination or faulty replication.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxyadenosine: A deoxyribonucleoside analog used in DNA synthesis.
Vidarabine: An antiviral nucleoside analog with a similar purine base.
Uniqueness
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to selectively target viral and cancerous cells while sparing normal cells makes it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C12H17N5O4 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-5(18)12(2)8(20)7(19)11(21-12)17-4-16-6-9(13)14-3-15-10(6)17/h3-5,7-8,11,18-20H,1-2H3,(H2,13,14,15)/t5-,7+,8?,11-,12-/m1/s1 |
Clave InChI |
DFWGVLFQCMSYJJ-DNTLMRFCSA-N |
SMILES isomérico |
C[C@H]([C@@]1(C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C)O |
SMILES canónico |
CC(C1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


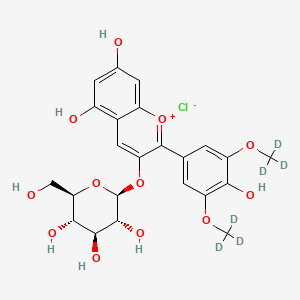
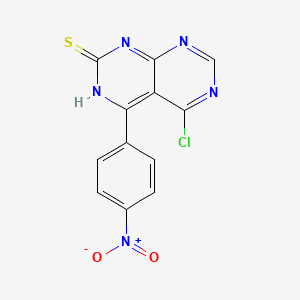

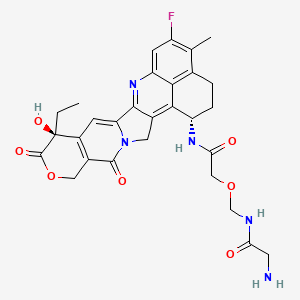

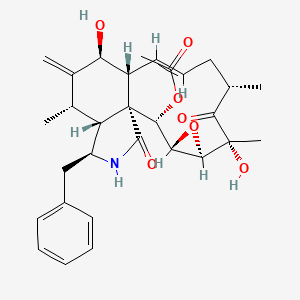
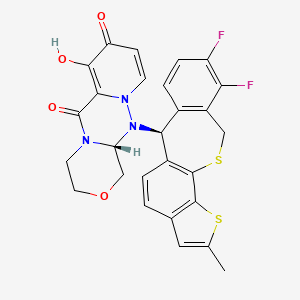
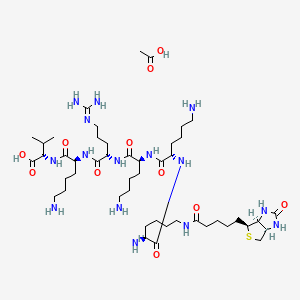
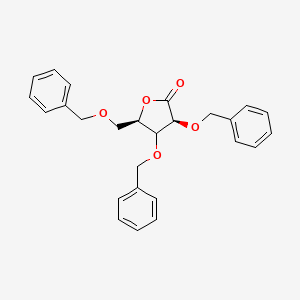
![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)


